

physical and chemical properties of InAs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Indium arsenide	
Cat. No.:	B073376	Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of **Indium Arsenide** (InAs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indium Arsenide (InAs) is a III-V binary semiconductor compound that holds a critical position in materials science and solid-state physics.[1] As a narrow, direct bandgap material with exceptionally high electron mobility, InAs is a cornerstone for the fabrication of advanced electronic and optoelectronic devices.[2][3] Its applications are prominent in high-frequency electronics, infrared (IR) detectors for the 1.0–3.8 µm wavelength range, and diode lasers.[2][4] This guide provides a comprehensive overview of the core physical and chemical properties of InAs, detailed experimental methodologies for their characterization, and a summary of quantitative data for reference.

Physical Properties of Indium Arsenide

The unique characteristics of InAs stem from its distinct structural, electronic, optical, and thermal properties.

Structural and General Properties

InAs crystallizes in the zincblende structure, which is a face-centered cubic (FCC) lattice.[1][5] This structure is fundamental to its electronic and optical behavior. The material appears as grey cubic crystals with a metallic luster.[1][2]

Table 1: General and Structural Properties of InAs

Property	Value	Units	Reference(s)
Chemical Formula	InAs	-	[1][2]
Molar Mass	189.740	g/mol	[2][5]
Crystal Structure	Zincblende (F-43m)	-	[1][2]
Lattice Constant (a)	6.0583	Å	[2][5][6]
Density	5.67	g/cm³	[2][5]

| Debye Temperature | 280 | K |[1][6] |

Electronic Properties

The electronic properties of InAs, particularly its narrow direct bandgap and high electron mobility, are central to its use in high-speed devices.[2][7] The direct bandgap allows for efficient emission and absorption of photons, making it ideal for optoelectronic applications.

Table 2: Electronic Properties of InAs at Room Temperature (300 K)

Property	Value	Units	Reference(s)
Bandgap (E_g)	0.354	eV	[1][2]
Bandgap Type	Direct	-	[2][7]
Electron Mobility (µ_e)	≤ 40,000	cm²/(V·s)	[1][2][8]
Hole Mobility (µ_h)	460	cm²/(V·s)	[5]
Electron Effective Mass (m_e*)	0.023 m_o	-	[6][9]
Heavy Hole Effective Mass (m_hh*)	0.41 m_o	-	[6][9]
Light Hole Effective Mass (m_lh*)	0.026 m_o	-	[6][9]
Static Dielectric Constant	15.15	-	[6]
High-Frequency Dielectric Constant	12.3	-	[6]

| Electron Affinity | 4.9 | eV |[6] |

Optical Properties

The optical characteristics of InAs are directly related to its electronic band structure, governing its interaction with light, primarily in the infrared spectrum.

Table 3: Optical Properties of InAs

Property	Value	Units	Reference(s)
Refractive Index (at 632.8 nm)	~3.51 (300 K)	-	[10][11]
Radiative Recombination Coefficient	1.1 x 10 ⁻¹⁰	cm³/s	[10]
Long-wave TO Phonon Energy	~27	meV	[10]

| Long-wave LO Phonon Energy | ~29 | meV |[10] |

Thermal and Mechanical Properties

The thermal stability and mechanical robustness of InAs are critical for device reliability and performance under various operating conditions.

Table 4: Thermal and Mechanical Properties of InAs

Property	Value	Units	Reference(s)
Melting Point	942	°C (1215 K)	[2][12]
Thermal Conductivity (300 K)	0.27	W/(cm·K)	[2][12]
Specific Heat (c_p)	0.25	J/(g·°C)	[12]
Linear Thermal Expansion Coefficient	4.52 x 10 ⁻⁶	K-1	[1][12]

| Bulk Modulus | 5.8 x 10¹¹ | dyn/cm² |[12] |

Chemical Properties of Indium Arsenide Reactivity and Chemical Stability

InAs is a relatively stable compound but is susceptible to certain chemical etchants, a property leveraged for device fabrication and surface preparation. It is insoluble in water.[13] The surface of InAs can oxidize when exposed to air, forming unstable oxides with complex compositions, which can impact device performance.[14]

Chemical Etching

Controlled etching of InAs is crucial for creating device structures.

- HCl Solutions: InAs is chemically stable in hydrochloric acid (HCl) solutions with concentrations up to 8M.[15] At higher concentrations, chemical etching occurs.[15]
- Bromine-based Solutions: Solutions of bromine (Br₂) in methanol (CH₃OH) or hydrobromic acid (HBr) are effective for polishing and chemical cutting.[16] The etch rate is dependent on the bromine concentration; for instance, solutions with 1.5 to 2 vol. % Br₂ in methanol are used for polishing, while higher concentrations (20-30 vol. % in HBr) are used for cutting, yielding etch rates of 25-50 μm/min.[16]

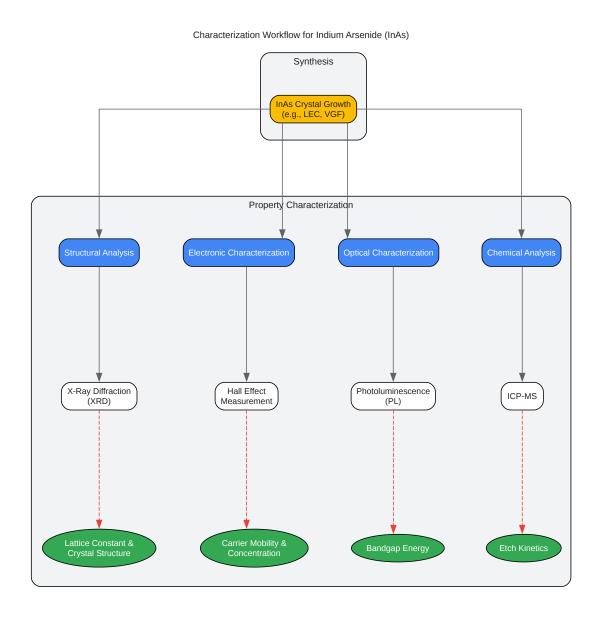
Surface Chemistry

The surface of InAs is known to possess a high density of donor-type surface states.[17] This leads to the formation of an electron accumulation layer and the pinning of the surface Fermi level, which is a critical consideration in the design of nano-scale electronic devices where the surface-to-volume ratio is high.[17]

Experimental Protocols

The characterization of InAs properties relies on a suite of sophisticated experimental techniques.

X-Ray Diffraction (XRD): This is the primary technique for determining the crystal structure
and lattice parameters of InAs. A monochromatic X-ray beam is directed at the InAs crystal.
The diffraction pattern, consisting of constructive interference peaks at specific angles
(Bragg's Law), is recorded. Analysis of the peak positions reveals the crystal lattice spacing
and structure (e.g., zincblende), while the peak width can indicate crystal quality.[5]



- Hall Effect Measurements: This method is used to determine key electronic properties such
 as carrier concentration, carrier type (n-type or p-type), and mobility. An InAs sample is
 placed in a magnetic field perpendicular to the direction of current flow. The Lorentz force
 deflects the charge carriers, creating a transverse voltage (the Hall voltage). By measuring
 this voltage along with the current, magnetic field strength, and sample dimensions, the
 carrier concentration and mobility can be calculated.[8][18]
- Photoluminescence (PL) Spectroscopy: PL is a non-destructive optical technique used to
 determine the bandgap energy and assess material quality. A laser with photon energy
 greater than the InAs bandgap excites electrons from the valence band to the conduction
 band. These electrons then relax and recombine with holes, emitting photons with energy
 corresponding to the bandgap. Spectroscopic analysis of this emitted light provides a precise
 measurement of the bandgap energy.[5]
- Spectroscopic Ellipsometry: This optical technique is employed to measure the refractive index and extinction coefficient of InAs thin films. It measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths. By fitting the experimental data to a model of the material's structure, the optical constants can be determined with high accuracy.[19]
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When studying wet chemical
 etching, ICP-MS is used to analyze the etchant solution.[15] The technique can detect and
 quantify the concentration of dissolved elements (Indium and Arsenic) in the liquid with very
 high sensitivity. This allows for precise kinetic studies of the etching process by measuring
 the dissolution rate of the semiconductor.[15]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for characterizing the fundamental properties of an InAs crystal after its synthesis.

Click to download full resolution via product page

A flowchart illustrating the experimental workflow from InAs synthesis to the characterization of its key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. webqc.org [webqc.org]
- 2. Indium arsenide Wikipedia [en.wikipedia.org]
- 3. Crystal Structure of ZB (zinc-blende) Indium Arsenide Chemicalbook [chemicalbook.com]
- 4. universitywafer.com [universitywafer.com]
- 5. powerwaywafer.com [powerwaywafer.com]
- 6. Basic Parameters of Indium Arsenide (InAs) [ioffe.ru]
- 7. lampz.tugraz.at [lampz.tugraz.at]
- 8. Electrical properties of Indium Arsenide (InAs) [ioffe.ru]
- 9. Band structure and carrier concentration of Indium Arsenide (InAs) [matprop.ru]
- 10. Optical properties of Indium Arsenide (InAs) [ioffe.ru]
- 11. Refractive Index of InAs, Indium Arsenide for Thin Film Thickness Measurement [103.231.253.241]
- 12. Thermal properties of Indium Arsenide (InAs) [ioffe.ru]
- 13. Custom Indium Arsenide (InAs) [attelements.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Structural and Transport Properties of Thin InAs Layers Grown on InxAl1-xAs Metamorphic Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [physical and chemical properties of InAs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073376#physical-and-chemical-properties-of-inas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com